2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine
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Overview
Description
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is an organic compound with the molecular formula C7H8BrNOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine typically involves the bromination of a thienopyran precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thienopyran derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Scientific Research Applications
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thienopyran ring system play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6,7-dihydro-4H-thieno[3,2-c]pyran: Similar structure but differs in the position of the bromine atom and the ring fusion pattern.
2-(5-methylthiophene-2-carboxamido)-5,7-dihydro-4H-thienopyran-3-carboxamide: Another thienopyran derivative with different substituents.
Uniqueness
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is unique due to its specific bromine substitution and the thienopyran ring system, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H8BrNOS |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine |
InChI |
InChI=1S/C7H8BrNOS/c8-7-6(9)4-1-2-10-3-5(4)11-7/h1-3,9H2 |
InChI Key |
XMCHAWCUPSQHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(S2)Br)N |
Origin of Product |
United States |
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